molecular formula C12H14BrFO3 B8623355 1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

1-(4-Bromo-3-fluorophenyl)-2,2-diethoxyethanone

Cat. No. B8623355
M. Wt: 305.14 g/mol
InChI Key: UXMMCLLYZUBHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901123B2

Procedure details

A 22 L flask was charged with 1-(4-bromo-3-fluorophenyl)-2,2-diethoxyethanone (6, 1240 g, 4.07 mol), ethanol (11 L), water (1.4 L), potassium hydroxide (KOH, 910 g, 16.3 mol, 4.0 equiv), and aminoguanidine bicarbonate (1105 g, 8.13 mol, 2.0 equiv) at room temperature. The resulting reaction mixture was then heated to 75° C. for 14 h. When HPLC showed the condensation reaction was deemed complete, the reaction mixture was cooled down to room temperature before being filtered. The filtrate was then concentrated under the reduced pressure to remove the most of the solvents. The residual aqueous solution was extracted with ethyl acetate (EtOAc, 3×6 L). The organic layers were combined and concentrated under the reduced pressure to give a dark brown solid. This solid was dissolved in ethanol (4 L) and the resulting solution was treated with a solution of 0.2 M aqueous hydrochloric acid solution (4 L). The resulting slurry was subsequently heated to 50° C. for 6 h before being allowed to cool down to room temperature. A solution of saturated aqueous sodium bicarbonate solution (NaHCO3, 2 L) was slowly added to the slurry and the resulting mixture was then concentrated under the reduced pressure to remove most of the solvents. The aqueous residue was then treated with ethyl acetate (20 L) to dissolve the solids. The two layers were separated and the aqueous layer was extracted with ethyl acetate (2×2 L). The combined organic layers were concentrated under the reduced pressure. The dark brown solids were treated with methyl tert-butyl ether (MTBE, 4 L) and the resulting slurry was heated to 30° C. and stirred at 30° C. for 30 min. The mixture was filtered and the solids (green to orange in color) were collected (save the filtrate) and washed with methyl tert-butyl ether (MTBE, 2 L) to give the first crop of the crude desired product (7). The filtrate was evaporated under the reduced pressure, and the resulting dark brown solids were treated with methyl tert-butyl ether (MTBE, 2 L). The resulting slurry was heated to 30° C. and stirred at 30° C. for 30 min. The mixture was filtered to give the second crop of the crude desired product (7) which was washed with MTBE (1 L). The combined solids were dried in vacuum at 40-45° C. to afford 6-(4-bromo-3-fluorophenyl)-1,2,4-triazin-3-amine (7, 585 g, 1095.1 g theoretical, 53.4% yield) which was used in the subsequent reaction without further purification. For 7: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 7.97 (d, 1H, J=10.79 Hz), 7.81 (m, 2H), 7.52 (br s, 2H); C9H6BrFN4 (MW 269.07), LCMS (EI) m/e 269.0/271.1 (M++H).
Quantity
1240 g
Type
reactant
Reaction Step One
Quantity
910 g
Type
reactant
Reaction Step One
Quantity
1105 g
Type
reactant
Reaction Step One
Quantity
11 L
Type
solvent
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH:9](OCC)OCC)=[CH:4][C:3]=1[F:17].[OH-].[K+].C(=O)(O)O.[NH2:24][NH:25][C:26]([NH2:28])=[NH:27].Cl.C(=O)(O)[O-].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:24]=[N:25][C:26]([NH2:28])=[N:27][CH:9]=2)=[CH:4][C:3]=1[F:17] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1240 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
Name
Quantity
910 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1105 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
11 L
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the condensation reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the most of the solvents
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous solution was extracted with ethyl acetate (EtOAc, 3×6 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was subsequently heated to 50° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was then concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the solvents
ADDITION
Type
ADDITION
Details
The aqueous residue was then treated with ethyl acetate (20 L)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
The dark brown solids were treated with methyl tert-butyl ether (MTBE, 4 L)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was heated to 30° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solids (green to orange in color) were collected (save the filtrate) and
WASH
Type
WASH
Details
washed with methyl tert-butyl ether (MTBE, 2 L)
CUSTOM
Type
CUSTOM
Details
to give the first crop of the crude desired product (7)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under the reduced pressure
ADDITION
Type
ADDITION
Details
the resulting dark brown solids were treated with methyl tert-butyl ether (MTBE, 2 L)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated to 30° C.
STIRRING
Type
STIRRING
Details
stirred at 30° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give the second crop of the crude desired product (7) which
WASH
Type
WASH
Details
was washed with MTBE (1 L)
CUSTOM
Type
CUSTOM
Details
The combined solids were dried in vacuum at 40-45° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=CN=C(N=N1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 585 g
YIELD: PERCENTYIELD 53.4%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.